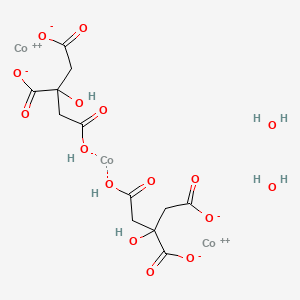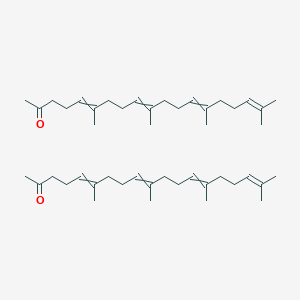
6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10,14,18-Tetramethylnonadeca-5,9,13,17-tetraen-2-one, also known as teprenone, is a non-cyclic polyisoprenoid compound. It is a methyl ketone and a terpene ketone, containing a geranylgeranyl group. This compound is known for its various biological activities, including anti-ulcer, cardioprotective, hepatoprotective, nephroprotective, and neuroprotective properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6,10,14,18-Tetramethylnonadeca-5,9,13,17-tetraen-2-one can be synthesized from geraniol or 6-methyl-5(E)-hepten-2-one in six steps. The key step in both syntheses involves the condensation of a phenyl sulfone compound and an allylic chloride . The reaction conditions typically include the use of specific reagents and solvents to facilitate the condensation and subsequent steps.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial production, ensuring the availability of the necessary reagents and maintaining the reaction conditions to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
6,10,14,18-Tetramethylnonadeca-5,9,13,17-tetraen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
6,10,14,18-Tetramethylnonadeca-5,9,13,17-tetraen-2-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Industry: Utilized in the development of pharmaceuticals and other therapeutic agents.
Wirkmechanismus
The mechanism of action of 6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one involves the induction of heat shock proteins (HSPs), particularly HSP70 . These proteins play a crucial role in protecting cells from stress-induced damage. The compound activates the transcription of HSP genes, leading to increased expression of HSPs, which in turn provide cytoprotection and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
6,10,14,18-Tetramethylnonadeca-5,9,13,17-tetraen-2-one is unique due to its specific structure and biological activities. Similar compounds include:
Geranylgeranylacetone: An isomer of teprenone with similar biological activities.
Pseudoionone homologs: Related compounds with similar synthetic routes and chemical properties.
Vitamin K derivatives: Compounds with similar synthetic steps and biological relevance.
These similar compounds share some structural and functional similarities with this compound but differ in their specific applications and biological effects.
Eigenschaften
Molekularformel |
C46H76O2 |
|---|---|
Molekulargewicht |
661.1 g/mol |
IUPAC-Name |
6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one |
InChI |
InChI=1S/2C23H38O/c2*1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h2*11,13,15,17H,7-10,12,14,16,18H2,1-6H3 |
InChI-Schlüssel |
DJAHKBBSJCDSOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C.CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



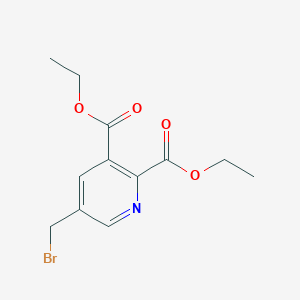
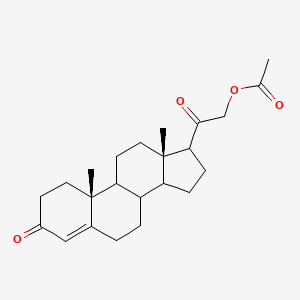
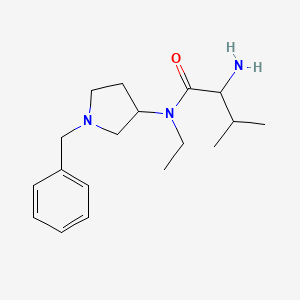
![5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B14784288.png)
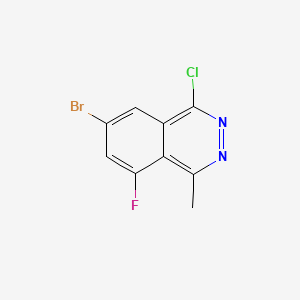
![2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14784300.png)
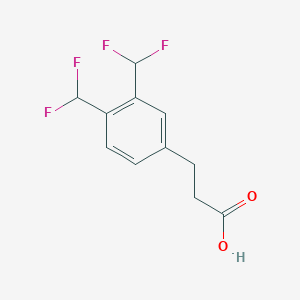




![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide](/img/structure/B14784333.png)
